(3S)-3-phenylpiperazine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134521-82-7 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
(3S)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-8-6-11-10(14)9(12-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,14)(H,12,13)/t9-/m0/s1 |
InChI Key |
CVXXCIJNZNETDW-VIFPVBQESA-N |
SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3s 3 Phenylpiperazine 2,5 Dione and Analogues
Classical Approaches to Diketopiperazine Core Formation
The foundational methods for constructing the diketopiperazine (DKP) core, a six-membered ring, have traditionally involved the cyclization of linear dipeptide precursors. mdpi.comacs.org These approaches are valued for their directness and the ready availability of starting materials.
Cyclization of Linear Dipeptide Precursors
The most common and direct route to 2,5-diketopiperazines is the intramolecular cyclization of a linear dipeptide. mdpi.combaranlab.org This process involves the formation of a second amide bond to close the ring. The efficiency of this cyclization can be influenced by several factors, including the nature of the amino acid residues, the protecting groups used, and the reaction conditions. google.comnih.gov
The initial step in this sequence is the formation of the linear dipeptide itself. This is a critical step where various amide bond formation techniques are employed. These techniques are designed to couple two amino acids efficiently while minimizing side reactions. nih.govnumberanalytics.com
Key Amide Bond Formation Methods:
| Method | Description | Key Features |
| Carbodiimide-mediated coupling | Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid of one amino acid, facilitating nucleophilic attack by the amino group of the second amino acid. | Widely used, but can lead to racemization and requires removal of urea (B33335) byproducts. |
| Active ester method | The carboxylic acid is converted to a more reactive "active ester" (e.g., N-hydroxysuccinimide or pentafluorophenyl esters) which then readily reacts with the amine. | Reduces the risk of racemization compared to carbodiimides. rsc.org |
| Enzyme-catalyzed formation | Enzymes like lipases and proteases can be used to form amide bonds under mild conditions. numberanalytics.com | Offers high selectivity and is environmentally friendly. numberanalytics.com |
Protecting groups are essential in these syntheses to prevent unwanted side reactions. masterorganicchemistry.com For instance, the N-terminus of one amino acid and the C-terminus of the other are typically protected. Common N-terminal protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while the C-terminus is often protected as a methyl or ethyl ester. google.commasterorganicchemistry.com
In some cases, the cyclization of a linear dipeptide to a diketopiperazine can occur spontaneously, particularly upon removal of the N-terminal protecting group. google.comacs.org This is often observed when the dipeptide ester is subjected to heat or specific solvent conditions. google.com The tendency to cyclize is highly dependent on the dipeptide sequence, with certain amino acid combinations, like those containing proline, showing a greater propensity for spontaneous ring closure. frontiersin.orgmdpi.com Studies have shown that even non-activated linear tripeptides can undergo spontaneous cyclization in certain solvents. researchgate.net The cyclization process is often favored thermodynamically, although the activation energy can be high. frontiersin.org
Microwave-assisted cyclization has emerged as a rapid and efficient method, often performed in water, providing a greener alternative to traditional heating. nih.govnih.gov
Intramolecular Ring-Closing Reactions: N-Alkylation and C-Acylation Approaches
Beyond the classical dipeptide cyclization, alternative strategies involving intramolecular ring-closing reactions have been developed to form the diketopiperazine core. These methods offer different disconnection points for retrosynthetic analysis and can be advantageous for creating more complex or substituted DKP analogs.
One notable approach is the intramolecular N-alkylation of α-haloacetamide derivatives. baranlab.orgacs.org This strategy involves the formation of one of the amide bonds first, followed by an intramolecular nucleophilic substitution to close the ring. A prominent example is the Ugi four-component reaction followed by an intramolecular N-alkylation, which allows for the rapid assembly of diverse diketopiperazine scaffolds. acs.org
Another strategy involves intramolecular C-acylation. While less common for the direct synthesis of the basic DKP ring, variations of this approach exist in the broader context of heterocyclic synthesis. In the context of preventing DKP formation during peptide synthesis, in situ acylation has been used to trap reactive nucleophilic species that would otherwise lead to cyclization. rsc.org
Stereoselective Synthesis of Chiral Diketopiperazines
The biological activity of diketopiperazines is often critically dependent on their stereochemistry. Therefore, controlling the stereocenters during synthesis is of paramount importance.
Utilization of Enantiopure Amino Acid Starting Materials
The most straightforward and widely used method to ensure the stereochemical integrity of the final diketopiperazine is to start with enantiopure amino acids. nih.govchemrxiv.orgrsc.orgnih.govgeorgiasouthern.edu Since the chiral centers of the amino acids are incorporated directly into the DKP ring, their initial stereochemistry dictates the final product's configuration.
For the synthesis of (3S)-3-phenylpiperazine-2,5-dione, this would typically involve coupling (S)-phenylalanine with glycine (B1666218), followed by cyclization. The conditions for both the peptide coupling and the subsequent cyclization must be carefully chosen to avoid racemization, which can be a concern, especially under basic conditions. google.commdpi.com Acid-catalyzed cyclization is often preferred to minimize this risk. google.comjst.go.jp
The synthesis of various chiral diketopiperazines has been successfully achieved using this strategy, leading to a wide array of natural product analogs and medicinally relevant compounds. researchgate.netnih.govnih.govgoogle.com
Asymmetric Catalysis in Diketopiperazine Synthesis
The move beyond classical methods that rely on a limited chiral pool of amino acids has led to the development of innovative catalytic asymmetric syntheses for diketopiperazines. A prominent strategy involves the intramolecular Tsuji–Trost reaction of Ugi adducts, which allows for the construction of spiro-diketopiperazines with high enantioselectivity. mdpi.comnih.govacs.org This approach is notable for its mild reaction conditions and its ability to construct complex, sp3-rich heterocyclic scaffolds in just two steps from readily available starting materials. nih.govresearchgate.net
The process typically begins with a multi-component Ugi reaction to create a linear precursor. This adduct is then subjected to an intramolecular palladium-catalyzed allylic alkylation (the Tsuji–Trost reaction). The choice of a chiral ligand is crucial for inducing asymmetry. Researchers have screened various ligands to optimize enantioselectivity, with phosphine-based chiral ligands often showing success. researchgate.net This catalytic method provides access to a broad range of highly functionalized DKPs with good to excellent enantioselectivity, tolerating a variety of functional groups. nih.govacs.org
| Catalyst System | Ligand | Substrate Type | Key Feature | Reference |
| Pd₂(dba)₃ | Chiral Phosphine Ligands (e.g., L4) | Ugi Adducts | High enantioselectivity in spiro-DKP formation | acs.orgresearchgate.net |
| Pd(PPh₃)₄ | dppe | Ugi Adducts | Efficient racemic cyclization | nih.gov |
This table summarizes catalyst systems used in the asymmetric synthesis of diketopiperazines via the Tsuji-Trost reaction.
Control of Stereochemistry in the Formation of this compound
The most direct and common method for controlling the stereochemistry to produce this compound is to start with the naturally occurring amino acid, L-phenylalanine, which possesses the desired (S)-configuration. The chirality of the α-carbon is retained throughout the synthetic sequence.
A typical synthesis involves the formation of a dipeptide, such as L-phenylalanyl-glycine, followed by cyclization. The cyclization is often achieved by heating the dipeptide ester, which leads to spontaneous intramolecular amide bond formation and release of an alcohol. This process generally proceeds with retention of the stereochemistry at the α-carbon.
The key steps for stereochemical control are:
Chiral Starting Material : The use of N-protected L-phenylalanine as the starting material introduces the (S)-chirality.
Peptide Coupling : L-phenylalanine is coupled with a second amino acid ester (e.g., glycine methyl ester) using standard peptide coupling reagents. Care must be taken to minimize racemization during this step, which is a known risk in peptide synthesis.
Cyclization : The resulting dipeptide ester is deprotected and then cyclized, often under thermal conditions or in the presence of a weak base. The cis-amide bond conformation required for cyclization is readily adopted, leading to the formation of the six-membered diketopiperazine ring with the phenyl group in the (S) configuration.
By using enantiomerically pure L-phenylalanine, the synthesis reliably yields the corresponding (3S)-diketopiperazine.
Advanced Synthetic Transformations for Structural Diversification
Functionalization of the Diketopiperazine Ring System
The diketopiperazine scaffold serves as a versatile template for further modification, allowing for the creation of libraries of compounds with diverse properties. Functionalization can occur at several positions on the ring.
N-Alkylation/N-Acylation : The two nitrogen atoms of the DKP ring can be readily alkylated or acylated. For instance, treatment with a base like sodium hydride followed by an alkyl halide introduces substituents onto one or both nitrogens.
C-Functionalization at C3/C6 : The α-carbons (C3 and C6) of the DKP ring are activated by the adjacent carbonyl and nitrogen atoms, making them amenable to deprotonation and subsequent reaction with electrophiles. A common strategy involves bromination of the DKP core, for example at the C3 and C6 positions of sarcosine (B1681465) anhydride, followed by immediate reaction with nucleophiles like indoles to produce complex bis-indolylpiperazine-2,5-diones. nih.gov This demonstrates a powerful method for introducing complex substituents onto the DKP skeleton.
Introduction and Modification of Phenyl Substituents
The phenyl group itself offers another site for diversification. The most straightforward method to introduce a substituted phenyl ring is to begin the synthesis with a correspondingly substituted phenylalanine derivative. nih.gov
Alternatively, direct functionalization of the phenyl ring on a pre-formed 3-phenylpiperazine-2,5-dione scaffold can be achieved using standard aromatic chemistry, provided the conditions are compatible with the DKP ring.
Electrophilic Aromatic Substitution : Reactions such as nitration or halogenation can introduce functional groups onto the phenyl ring. lumenlearning.com These reactions typically require a Lewis acid or strong Brønsted acid catalyst, and reaction conditions must be carefully selected to avoid degradation of the DKP core.
Palladium-Catalyzed Cross-Coupling : If a halogenated phenyl group is present (e.g., starting from p-bromo-L-phenylalanine), palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings can be employed. nih.gov These reactions are powerful tools for creating carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide array of aryl, vinyl, or alkynyl substituents onto the phenyl ring. acs.orgacs.org
Preparation of Unsaturated (Ylidene) Diketopiperazine Derivatives
The synthesis of unsaturated diketopiperazines, specifically those containing an exocyclic double bond at the C3 or C6 position (known as ylidene derivatives), introduces conformational rigidity and offers new vectors for chemical diversity. A common method for their preparation is the aldol (B89426) condensation between a diketopiperazine and an aldehyde.
For example, the synthesis of 3-trans-benzylidenepiperazine-2,5-diones can be achieved by treating N-(chloroacetyl)phenylalanine with an amine like methylamine. rsc.org Another route involves the cyclization of (N-acetyldehydrophenylalanyl)-sarcosine with acetic anhydride, which also yields the benzylidene product. rsc.org These methods capitalize on the reactivity of the α-methylene groups of the DKP ring, which can be condensed with aldehydes to form the corresponding ylidene derivatives.
Multi-Component Reactions for Diketopiperazine Scaffold Assembly
Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), are highly efficient for rapidly assembling complex molecular scaffolds like diketopiperazines from simple starting materials. researchgate.netorganic-chemistry.org This strategy offers significant advantages in terms of step economy and the ability to generate diverse libraries of compounds.
A common approach involves an Ugi reaction between an amine, an aldehyde, a carboxylic acid, and an isocyanide. mdpi.com To form a DKP, one of the components must contain a second functional group that can participate in a subsequent cyclization step. For instance, using an α-amino acid as the acid component or chloroacetic acid allows for the formation of a linear Ugi adduct that is primed for cyclization. organic-chemistry.org
A one-pot synthesis of 2,5-DKPs can be achieved via a Ugi-4CR followed by a base-induced SN2-cyclization. mdpi.com This method works well with both aromatic and aliphatic aldehydes. mdpi.com
| MCR Strategy | Components | Post-MCR Transformation | Key Advantage | Reference |
| Ugi 4-CR | Aldehyde, Amine, Chloroacetic Acid, Isocyanide | Base-induced SN2 cyclization | One-pot synthesis, good yields | mdpi.comorganic-chemistry.org |
| Ugi 4-CR | Dipeptide, Aldehyde, Isocyanide | - | Direct formation of DKP derivatives | organic-chemistry.org |
| Ugi 5-center-4-CR | N-Boc-α-amino aldehyde, α-amino acid, Isocyanide, MeOH | Deprotection/cyclization | Access to rigid, complex heterocyclic scaffolds | nih.gov |
This table outlines various multi-component reaction strategies for the synthesis of diketopiperazine scaffolds.
Structure Activity Relationship Sar Studies and Molecular Design of Diketopiperazine Derivatives
The biological activity of diketopiperazine derivatives is intricately linked to their three-dimensional structure. The conformation of the central ring and the spatial orientation of its substituents dictate how these molecules interact with biological targets.
Conformational Analysis and Stereochemical Influence on Molecular Recognition
The conformation of the diketopiperazine ring and the stereochemistry of its substituents are critical determinants of molecular recognition and biological activity. The rigid six-membered ring can adopt various conformations, with the boat-shaped form being particularly significant, especially when an aromatic group is present. nih.gov
Impact of Chiral Centers on Diketopiperazine Conformation and Activity
The relative orientation of substituents, described as cis or trans, arises from the stereochemistry of the precursor amino acids. For instance, in cyclo-(Phe-Pro), the chemical shifts of the α-protons on the phenylalanine and proline residues in NMR spectra can distinguish between cis and trans isomers. mdpi.com Specifically, the α-proton of the proline moiety shows a distinct chemical shift at 4.07 ppm for the cis isomer compared to 2.60 ppm for the trans isomer. mdpi.com
Studies have shown a stereochemical bias in the biological activity of DKPs, with DD-stereoisomers often exhibiting more potent antibiotic properties. wikipedia.org Furthermore, the stereochemistry influences the stability of different conformations. In diketopiperazines formed from proline and an aromatic amino acid, the cyclo(D-Pro-L-Xxx) diastereomer is often more stable than the cyclo(L-Pro-L-Xxx) form. nih.gov This stability is attributed to stronger CH-π interactions in the cyclo(D-Pro-L-Xxx) configuration. nih.gov The ability to selectively create or alter these stereogenic centers, for example through photochemical deracemization, is a key strategy in medicinal chemistry. researchgate.net
Interactive Table 1: 1H NMR Chemical Shifts (ppm) for Distinguishing Cyclo-(Phe-Pro) Isomers
| Proton | cis-cyclo-(L-Phe-L-Pro) | trans-cyclo-(D-Phe-L-Pro) |
|---|
Source: Adapted from reference mdpi.com. This table illustrates how NMR spectroscopy can differentiate between stereoisomers based on the chemical environment of specific protons.
Role of the Phenyl Substituent in Molecular Interactions
The phenyl group at the 3-position, as seen in (3S)-3-phenylpiperazine-2,5-dione, plays a crucial role in molecular interactions, primarily through non-covalent forces that stabilize specific conformations. When a diketopiperazine contains an aromatic group derived from an amino acid like phenylalanine, the ring tends to adopt a folded, boat-shaped conformation. nih.gov
This folding is stabilized by an intramolecular dipole-induced dipole interaction between the electron-rich π system of the phenyl ring and the polar amide bonds of the diketopiperazine core. nih.gov This interaction, often referred to as a CH-π interaction, involves the aromatic ring folding back over the piperazine-2,5-dione ring. nih.govnih.gov This conformational preference is energetically favorable and can enhance the stability of the transition state in chemical reactions, thereby influencing reaction kinetics. nih.gov The presence of the aromatic ring, as opposed to a non-aromatic but similarly sized group like cyclohexylalanine, has been shown to favor dissociation kinetics in peptide cleavage that proceeds via a DKP intermediate. nih.gov
Pharmacophore Elucidation and Structural Features Critical for Biological Activity
The piperazine-2,5-dione ring is widely recognized as a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govnih.gov The rigid structure of the DKP ring reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets. nih.gov
Key structural features that contribute to the biological activity of DKP derivatives include:
The DKP Ring: This core provides a stable scaffold with multiple hydrogen bond donors (N-H) and acceptors (C=O), enabling diverse interactions with receptors. researchgate.net
Substituents: The nature, stereochemistry, and orientation of the substituents at the C3 and C6 positions are paramount. Proline-containing DKPs are notably overrepresented among biologically active natural products. wikipedia.org
Bridging Elements: In more complex derivatives, such as bisindole diketopiperazines, the presence of a sulfide (B99878) bridge can be a critical factor for cytotoxic activity. acs.org
Chirality: As discussed previously, the specific stereoconfiguration (e.g., LL, LD, DD) is often crucial for activity. wikipedia.orgnih.gov
These features combine to create a three-dimensional shape that can interact with high specificity with enzyme active sites or other biological receptors. researchgate.net
Design Principles for Modulating Biological Activities of Diketopiperazine-based Scaffolds
The diketopiperazine scaffold is a versatile platform for designing new therapeutic agents. Its biological activity can be fine-tuned by applying specific design principles that modify its structure. chapman.edu
Rational Modification of the Piperazine-2,5-dione Ring
The piperazine-2,5-dione ring itself is amenable to various chemical modifications to modulate activity and pharmacokinetic properties. nih.gov Key strategies include:
N-Alkylation: The nitrogen atoms of the amide bonds can be alkylated, which can alter the molecule's hydrogen-bonding capacity, lipophilicity, and metabolic stability. wikipedia.org
C-Functionalization: The carbon atoms at positions C3 and C6 are primary sites for introducing diversity. This can be achieved through methods like the alkylation of enolates or by condensing aldehydes with the DKP core to form benzylidene derivatives. csu.edu.auwikipedia.organu.edu.au
Reduction of Carbonyls: The two carbonyl groups can be reduced, for example with lithium aluminium hydride, to yield the corresponding chiral piperazines. wikipedia.org This dramatically changes the shape and electronic properties of the scaffold, moving from a planar amide system to a more flexible amine structure.
These modifications allow for the systematic exploration of the chemical space around the DKP core to optimize biological activity.
Exploration of Substituent Effects at the 3-Position
The substituent at the C3 position (and C6) is a primary determinant of a DKP's biological profile. By systematically varying this substituent, medicinal chemists can probe the requirements for target binding and optimize activity.
Research has shown that introducing different benzylidene groups at the 3- and 6-positions leads to derivatives with varying biological activities, such as antiviral properties against the H1N1 influenza virus. nih.govresearchgate.net For example, compounds like (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione have demonstrated modest antiviral activity. nih.gov The electronic properties and steric bulk of the substituent are critical. For instance, studies on other heterocyclic scaffolds have shown that having two chlorine atoms on a phenylpiperazine substituent results in a stronger cytotoxic effect compared to a fluorine or trifluoromethyl substituent. nih.gov This highlights the importance of the electronic nature of the substituents.
The synthesis of 3,6-diunsaturated 2,5-diketopiperazines has also been explored as a strategy to create novel compounds with anticancer activity. mdpi.com The functionalization at these positions is sensitive to both polar and steric effects, allowing for fine-tuning of the molecule's properties. wikipedia.org
Interactive Table 2: Biological Activity of Selected Diketopiperazine Derivatives
| Compound | Substituents | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 3 | (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidene | Anti-influenza A (H1N1) | 41.5 ± 4.5 |
| 6 | (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione | Anti-influenza A (H1N1) | 28.9 ± 2.2 |
| 7 | (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione | Anti-influenza A (H1N1) | 6.8 ± 1.5 |
Source: Adapted from reference nih.gov. This table shows how modifications to the substituents at the 3- and 6-positions of the piperazine-2,5-dione ring can modulate antiviral activity.
Computational Chemistry and Molecular Modeling in Diketopiperazine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional and electronic structure of diketopiperazines. osi.lv These calculations can predict the conformational preferences of the diketopiperazine ring, which can exist in various forms, including boat and planar conformations. baranlab.org The relative energies of these conformers can be determined, with studies showing that the boat conformation is often lower in energy, though the energy difference can be small and influenced by the surrounding environment. baranlab.org
The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of quantum chemical calculations. This information is vital for predicting the reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack. osi.lv For instance, the reactivity of nitropyrazoles, a related class of heterocyclic compounds, has been successfully studied using DFT, providing insights into their reaction mechanisms. osi.lv Similar approaches can be applied to (3S)-3-phenylpiperazine-2,5-dione to understand its chemical behavior.
Furthermore, vibrational spectra, such as those obtained from vibrational circular dichroism (VCD), can be interpreted and supported by quantum chemical calculations. nih.gov This combination of experimental and computational techniques allows for a detailed understanding of the molecular structure, including the formation of intermolecular interactions like hydrogen bonds. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and stability of diketopiperazines and their complexes. nih.govnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govumich.edu MD simulations have been successfully used to study the conformational flexibility of enzymes that interact with diketopiperazines, revealing how protein dynamics can influence selectivity in chemical reactions. nih.govnih.govresearchgate.net
In the context of this compound, MD simulations can be used to:
Sample a wide range of possible conformations of the molecule in different environments (e.g., in solution or bound to a protein).
Assess the relative stability of different conformations and the energy barriers between them.
Understand how the phenyl substituent influences the flexibility and preferred conformation of the piperazine-2,5-dione core.
Investigate the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules or a biological target. umich.edu
By providing insights into the dynamic behavior of the molecule, MD simulations complement the static picture provided by quantum chemical calculations and experimental structures. umich.eduucla.edu
Ligand-Target Docking Studies for Understanding Binding Interactions
Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor or enzyme. nih.govnih.govscilit.com This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. nih.govresearchgate.net For diketopiperazines, docking studies have been employed to investigate their interactions with various biological targets, including histone deacetylase 8 (HDAC8) and the kappa-opioid receptor (KOR). nih.govnih.gov
In a typical docking study, a three-dimensional model of the target protein is used, and the ligand, in this case this compound, is placed into the binding site in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. researchgate.net
These studies can reveal key binding interactions, such as:
Hydrogen bonds: The formation of hydrogen bonds between the ligand and the protein is a crucial factor in binding affinity. nih.gov
Hydrophobic interactions: The phenyl group of this compound can participate in hydrophobic interactions with nonpolar residues in the binding pocket.
Stereochemistry: The stereochemistry of the ligand can have a significant impact on its binding mode and affinity. nih.gov
Docking studies can also be used to guide the design of new diketopiperazine derivatives with improved binding properties. nih.gov
Chemoinformatics and Virtual Screening Approaches for Diketopiperazine Discovery
Chemoinformatics and virtual screening are powerful computational tools used to accelerate the discovery of new bioactive compounds. mdpi.comresearchgate.net These approaches involve the analysis and screening of large chemical databases to identify molecules with desired properties. nih.govnih.gov
Chemoinformatics encompasses a wide range of methods for analyzing chemical data, including the calculation of molecular descriptors, the assessment of drug-likeness, and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.commarquette.edu These methods can be used to filter large compound libraries and prioritize molecules for further investigation.
Virtual screening involves the use of computational methods, such as docking, to screen large numbers of compounds against a biological target. nih.govuni-marburg.de This allows for the rapid identification of potential hits, which can then be tested experimentally. Virtual screening can be particularly useful for exploring the vast chemical space of diketopiperazines, which can be readily synthesized with a wide variety of substituents. researchgate.net
The general workflow for a virtual screening campaign to discover new diketopiperazines might involve:
Library Generation: Creating a virtual library of diketopiperazine derivatives with diverse chemical structures. uni-marburg.de
Filtering: Applying chemoinformatic filters to remove compounds with undesirable properties (e.g., poor drug-likeness).
Docking: Docking the remaining compounds into the binding site of a target protein.
Ranking and Selection: Ranking the compounds based on their docking scores and selecting a subset for experimental testing.
These computational approaches have the potential to significantly streamline the process of discovering new diketopiperazine-based therapeutic agents. nih.gov
Academic and Research Applications of Diketopiperazine Derivatives
Diketopiperazines as Molecular Scaffolds in Organic Synthesis
The inherent structural features of diketopiperazines, such as defined stereochemistry and multiple sites for chemical modification, make them valuable scaffolds for the rational design of new molecules. nih.gov
Building Blocks for More Complex Molecules
Diketopiperazines serve as crucial starting points for synthesizing more intricate molecular architectures. acs.org Their rigid structure provides a reliable foundation upon which to build, and they are often used in the synthesis of natural products and their analogs. acs.org For instance, the DKP core is a key precursor for creating spiro[benzofuran-2(3H)-2'-piperzine]-3',6'-dione, a foundational skeleton for compounds like aspirochlorine. mdpi.com
Researchers have developed methods to selectively functionalize the DKP scaffold, creating diverse molecular chains oriented in specific spatial directions. researchgate.net One strategy involves the condensation of piperazine-2,5-dione with various aldehydes to create both symmetrical and unsymmetrical bis-arylidene derivatives, which can be further modified. mdpi.comresearchgate.netanu.edu.au Another approach uses a three-step sequence of catalytic condensation, deprotection, and intramolecular cyclization to produce functionalized DKPs in high yields without needing to purify intermediates. organic-chemistry.orgacs.org These strategies highlight the utility of the DKP framework as a customizable platform for accessing complex and novel chemical entities. researchgate.net
Ligands in Coordination Chemistry
The diketopiperazine structure, with its multiple hydrogen bond donors and acceptors, is well-suited for acting as a ligand in coordination chemistry. nih.gov While specific studies on the coordination chemistry of (3S)-3-phenylpiperazine-2,5-dione are not extensively detailed in the provided results, the general class of DKPs has been explored for this purpose.
Research has shown that diketopiperazine-containing compounds can act as selective ligands for biological targets like the kappa opioid receptor (KOR). nih.gov In these studies, the DKP moiety is part of a larger molecular structure, and modifications to the substituents on the DKP ring were found to be critical for binding affinity. nih.gov The benzyl (B1604629) group, in particular, plays a significant role in determining the binding profile. nih.gov This demonstrates the potential of DKP scaffolds, including phenyl-substituted variants, to be engineered as specific ligands for metal ions or biological receptors, forming the basis for new therapeutic agents or probes. nih.govnih.gov
Roles in Chemical Processes and Materials Science
The unique structural and chemical properties of diketopiperazines have led to their application in catalysis and the development of advanced functional materials.
Integration into Novel Functional Materials
The propensity of diketopiperazines to self-assemble through hydrogen bonding makes them excellent building blocks for supramolecular chemistry and functional materials. ebrary.net Their rigid, planar structure, combined with multiple hydrogen-bonding sites, allows them to form well-ordered structures like tapes and layers. ebrary.netnih.gov
This self-assembly behavior has been harnessed to create novel materials:
Hydrogels and Organogels: Certain DKP derivatives can form gels in water or organic solvents. ebrary.netmdpi.com These soft materials have potential applications as drug delivery systems or thermo-responsive materials. ebrary.net For instance, diketopyrrolopyrroles functionalized with amino acids can form hydrogels via a pH trigger, creating a fibrous network. rsc.org
Polymers: Diketopiperazines can be used as monomers to synthesize polyamides, including poly(amino acids). nih.govwhiterose.ac.uk These DKP-based polymers can self-assemble into various morphologies, such as nanoparticles, ellipsoids, and hollow particles, depending on the solvent system. nih.gov This offers a sustainable and versatile route to biocompatible and biodegradable polymers for applications like drug delivery. whiterose.ac.uk
Conjugated Systems: Arylidene derivatives of piperazine-2,5-dione have been synthesized to create new conjugated systems. mdpi.comresearchgate.net Introducing donor-acceptor substituents can lead to deeply colored compounds, suggesting their potential use as novel dyestuffs. mdpi.comresearchgate.net
Synthetic Biology Approaches for Combinatorial Library Generation
Synthetic biology offers powerful tools to generate large, diverse libraries of diketopiperazines for drug discovery and basic research. nih.gov Microorganisms naturally produce a vast array of DKP structures using enzymes as synthetic tools. rsc.org Researchers are now harnessing these biological systems to create combinatorial libraries.
The two primary enzyme families responsible for DKP biosynthesis are nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). rsc.orgnih.gov CDPSs, which use aminoacyl-tRNAs as substrates, are particularly promising for synthetic biology applications. rsc.orgnih.gov Their genes are often found in biosynthetic gene clusters alongside "tailoring" enzymes like oxidoreductases, P450s, and methyltransferases. rsc.orgnih.gov These enzymes modify the basic DKP scaffold, creating a wide diversity of chemical structures. rsc.orgnih.gov
By heterologously expressing these gene clusters in host organisms like E. coli or Aspergillus nidulans, scientists can produce novel DKPs. mdpi.comcea.fr This approach allows for the generation of DKP libraries by mixing and matching different CDPS and tailoring enzymes. rsc.orgnih.gov For example, researchers have successfully characterized cyclodipeptide oxidases to produce dehydrogenated DKPs, which are precursors to bioactive molecules. cea.fr Furthermore, flow chemistry platforms are being adapted to rapidly synthesize hyperdiverse combinatorial libraries of polyamide-based molecules, including those derived from DKP building blocks, in a fraction of the time required by traditional methods. chemrxiv.org These synthetic biology and high-throughput chemistry strategies are dramatically expanding the accessible chemical space of diketopiperazine derivatives. rsc.orgchemrxiv.org
Future Directions and Emerging Trends in 3s 3 Phenylpiperazine 2,5 Dione Research
Innovations in Asymmetric Synthesis Methodologies
The precise stereochemical control in the synthesis of (3S)-3-phenylpiperazine-2,5-dione is paramount to its biological activity. While classical methods have been established, the future of its synthesis lies in the development of more efficient, scalable, and environmentally benign asymmetric methodologies.
One emerging trend is the application of chemoenzymatic methods. The use of enzymes in combination with traditional chemical reactions offers a powerful strategy for achieving high enantioselectivity under mild conditions. nih.gov For instance, enzyme-catalyzed resolutions or desymmetrization of prochiral precursors could provide efficient routes to the chiral building blocks required for the synthesis of this compound.
Furthermore, advancements in catalysis are expected to play a significant role. The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, will likely lead to more direct and atom-economical asymmetric syntheses. princeton.edu These methods may circumvent the need for chiral auxiliaries or lengthy resolution steps, thereby streamlining the production of enantiomerically pure this compound and its derivatives.
The adoption of green chemistry principles is another key direction. mdpi.com This includes the use of microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com The exploration of greener solvents and catalytic systems will further enhance the sustainability of synthesizing this important chemical entity.
Table 1: Comparison of Synthetic Methodologies for Chiral Piperazine-2,5-diones and Related Heterocycles
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps; high enantioselectivity. nih.gov | Mild reaction conditions, high stereocontrol, reduced environmental impact. |
| Asymmetric Catalysis | Use of chiral catalysts (organocatalysts, metal complexes) to induce stereochemistry. princeton.edu | High catalytic efficiency, potential for direct asymmetric synthesis, atom economy. |
| Green Chemistry Approaches | Microwave-assisted synthesis, sonochemistry, use of environmentally benign solvents. mdpi.com | Reduced reaction times, lower energy consumption, improved safety profile. |
| Solid-Phase Synthesis | Synthesis on a solid support, facilitating purification and automation. nih.gov | Amenable to high-throughput synthesis of derivatives for screening. |
Interdisciplinary Approaches to Unravel Complex Biological Mechanisms
Understanding the precise molecular interactions of this compound with its biological targets is crucial for rational drug design. Future research will increasingly rely on interdisciplinary approaches that integrate chemical biology, structural biology, and computational modeling to elucidate these mechanisms.
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, will be instrumental in obtaining high-resolution structures of this compound bound to its target proteins. These structural insights will provide a detailed roadmap for designing next-generation analogs with improved potency and selectivity.
Chemical biology approaches, utilizing probes and activity-based protein profiling, will help to identify the direct cellular targets of this compound and to understand its effects on complex signaling pathways. These studies can reveal novel mechanisms of action and potential new therapeutic applications.
Advancements in High-Throughput Screening and Data-Driven Discovery
The discovery of new biological activities for this compound and its derivatives will be accelerated by advancements in high-throughput screening (HTS) and the integration of computational methods. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets.
Data-driven discovery, leveraging machine learning and artificial intelligence, will play an increasingly important role. By analyzing large datasets from HTS campaigns and existing chemical and biological databases, computational models can predict the activity of new derivatives, prioritize compounds for synthesis and testing, and identify potential off-target effects. The concept of a Distributed Drug Discovery (D3) project, which engages a global network in the synthesis and screening of compounds, could also be applied to accelerate the exploration of derivatives of this compound. nih.gov
Exploration of New Chemical Space through Derivatization and Scaffold Hybridization
The this compound core is a versatile scaffold that can be readily modified to explore new chemical space and to develop compounds with novel biological activities. Future research will focus on systematic derivatization and scaffold hybridization strategies.
The synthesis of focused libraries of derivatives, where different substituents are introduced at various positions of the piperazine-2,5-dione ring and the phenyl group, will allow for a detailed exploration of the structure-activity relationship (SAR). mdpi.com This systematic approach can lead to the identification of key structural features that govern potency and selectivity.
Scaffold hybridization, which involves combining the this compound core with other pharmacologically relevant moieties, is another promising strategy. This approach can lead to the development of hybrid molecules with dual or synergistic activities, potentially addressing complex diseases with a single chemical entity.
Table 2: Examples of Derivatization Strategies for Piperazine-2,5-dione Scaffolds
| Derivatization Strategy | Position of Modification | Potential Impact on Properties |
| N-Substitution | N1 and/or N4 positions of the piperazine (B1678402) ring. | Modulate solubility, cell permeability, and metabolic stability. |
| C3-Substitution | Modification of the phenyl group. | Alter target binding affinity and selectivity. |
| C6-Substitution | Introduction of substituents at the C6 position. | Explore new interactions with the biological target. |
| Scaffold Hybridization | Fusion with other heterocyclic systems or pharmacophores. | Create novel compounds with unique pharmacological profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
